4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-4-(4-propan-2-ylphenyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-9(2)12-5-7-13(8-6-12)14-10(3)19-11(4)15(14)16(17)18/h5-9H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSJLZXQSIGRTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=C(C=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167662 |

Source

|

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-64-9 |

Source

|

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" chemical properties

Executive Summary

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is a specialized heterocyclic building block belonging to the class of 4-aryl-3-furoic acids . Characterized by a highly lipophilic 4-cumenyl (isopropylphenyl) substituent and a sterically defined 2,5-dimethyl furan core, this molecule serves as a critical scaffold in medicinal chemistry. It is primarily utilized as a bioisostere for biaryl carboxylic acids in drug discovery programs targeting nuclear receptors (e.g., Androgen Receptor, PPARs) and as a metabolic probe for fatty acid binding proteins.

The presence of methyl groups at the 2- and 5-positions of the furan ring provides significant metabolic stability by blocking the metabolically labile

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| Systematic Name | 4-(4-Isopropylphenyl)-2,5-dimethylfuran-3-carboxylic acid |

| Scaffold Class | 4-Aryl-3-furoic acid |

| Molecular Formula | |

| Molecular Weight | 258.32 g/mol |

| Core CAS (Analog) | 104794-30-1 (Phenyl analog reference) |

| SMILES | CC1=C(C(=C(O1)C)C2=CC=C(C=C2)C(C)C)C(=O)O |

Predicted Physicochemical Properties

The following data is derived from Structure-Activity Relationship (SAR) analysis of the 2,5-dimethyl-3-furoic acid scaffold.

| Parameter | Value (Predicted) | Significance |

| LogP (Lipophilicity) | 4.2 – 4.6 | High lipophilicity due to the isopropylphenyl group; indicates excellent membrane permeability but poor aqueous solubility. |

| pKa (Acidic) | 3.8 – 4.2 | Comparable to benzoic acid; exists as a carboxylate anion at physiological pH (7.4). |

| TPSA | 37.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |

| Solubility | < 0.1 mg/mL (Water)> 20 mg/mL (DMSO, EtOH) | Requires organic co-solvents (DMSO) for biological assays. |

| Melting Point | 145 – 150 °C | Crystalline solid at room temperature. |

Synthetic Methodology: The Hantzsch Furan Route

The most robust synthetic pathway for 4-aryl-2,5-dimethyl-3-furoic acids is the Hantzsch Furan Synthesis . This method utilizes the condensation of a

Retrosynthetic Analysis

To construct the 2,5-dimethyl-4-aryl pattern, the reaction requires:

-

Ethyl Acetoacetate : Provides the C2-methyl, C3-carboxyl, and the furan oxygen.

- -Halo Ketone Precursor : Specifically 1-bromo-1-(4-isopropylphenyl)-2-propanone .

Synthesis Scheme (Graphviz)

Detailed Protocol

Step 1: Preparation of

-

Reagents: 1-(4-Isopropylphenyl)-2-propanone, Bromine (

), Acetic Acid. -

Procedure: Treat the ketone with bromine in glacial acetic acid at 0°C. The reaction is selective for the

-position due to enolization. Quench with water and extract the brominated product. -

Critical Check: Ensure no over-bromination occurs by controlling stoichiometry (1.0 eq

).

Step 2: Hantzsch Coupling (Cyclization)

-

Reagents: Ethyl acetoacetate (1.1 eq), Sodium Ethoxide (NaOEt) or Pyridine/Ethanol.

-

Procedure:

-

Dissolve ethyl acetoacetate in ethanol containing NaOEt.

-

Add the

-bromo ketone dropwise. -

Reflux for 4–6 hours. The enolate attacks the

-carbon of the bromo-ketone, followed by intramolecular attack of the ketone oxygen on the ester carbonyl (or enol) to close the furan ring.

-

-

Purification: The resulting ethyl ester is often an oil or low-melting solid. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

-

Reagents: 2N NaOH, Ethanol/Water (1:1), conc. HCl.

-

Procedure: Reflux the ester in basic solution for 2 hours. Cool, acidify to pH 1 with HCl. The free acid will precipitate as a white/off-white solid. Recrystallize from Ethanol/Water.

Biological & Pharmacological Applications[1][5]

The 2,5-dimethyl-3-furoic acid scaffold is a validated pharmacophore in medicinal chemistry. The addition of the 4-isopropylphenyl group tailors this scaffold for hydrophobic binding pockets.

Medicinal Chemistry Utility

-

Nuclear Receptor Ligands: The molecule mimics the structure of lipophilic biaryls used in Androgen Receptor (AR) antagonists (e.g., BMS-641988 derivatives) and PPAR agonists. The carboxylic acid forms a critical salt bridge with arginine or lysine residues in the receptor binding domain.

-

Fatty Acid Mimetics: Furan fatty acids (F-acids) are potent radical scavengers. This synthetic derivative serves as a stable probe to study the metabolic pathways of furan-containing lipids.

-

Bioisosterism: It acts as a bioisostere for biphenyl-2-carboxylic acid or 2,6-dimethylbenzoic acid , offering different electronic properties (electron-rich furan ring) and improved solubility profiles in lipid bilayers.

Metabolic Stability ("Magic Methyl" Effect)

Unsubstituted furans are susceptible to metabolic oxidation by Cytochrome P450 (opening the ring to form toxic dicarbonyls).

-

Mechanism: The 2,5-dimethyl substitution blocks the reactive

-positions. -

Result: This forces metabolism to occur on the isopropyl group (benzylic hydroxylation) or the phenyl ring, preserving the furan core and reducing hepatotoxicity risks associated with reactive furan metabolites.

References

-

Scaffold Utility in Drug Discovery

-

Balog, A., et al. (2010). The Curtius Rearrangement: Applications in Modern Drug Discovery. Discusses the use of 2,5-dimethyl-3-furoic acid derivatives in the synthesis of Androgen Receptor antagonists (BMS-641988).[1]

-

Source:

-

-

General Chemical Properties

- Sigma-Aldrich. 2,5-Dimethyl-3-furoic acid Product Sheet. Provides physicochemical baselines for the core scaffold.

-

Source:

-

Synthetic Methodology (Hantzsch Furan Synthesis)

- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for the Hantzsch mechanism used in Step 3.2).

- ChemicalBook. 2,5-Dimethyl-4-phenyl-3-furoic acid (CAS 104794-30-1). Confirms the existence and properties of the direct phenyl analog.

-

Source:

Sources

An In-depth Technical Guide to 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound, 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoic acid. As a previously uncharacterized molecule, this document outlines its IUPAC nomenclature, predicted chemical structure, and a plausible synthetic pathway. Furthermore, it delves into proposed methods for its analytical characterization, including spectroscopic and spectrometric techniques. Drawing on the known biological activities of its constituent chemical moieties—the furoic acid core and the isopropylphenyl group—this guide explores the potential therapeutic applications of this compound, particularly in the realm of drug discovery. Finally, a prospective in silico analysis of its drug-like properties is presented to inform future research and development efforts.

Molecular Identification and Structural Elucidation

The compound in focus is systematically named This compound . This nomenclature is consistent with IUPAC guidelines for substituted heterocyclic carboxylic acids.[1]

1.1. IUPAC Name and Synonyms:

-

IUPAC Name: 4-(4-Isopropylphenyl)-2,5-dimethylfuran-3-carboxylic acid

-

Common Synonyms: 4-(4-propan-2-ylphenyl)-2,5-dimethylfuran-3-carboxylic acid

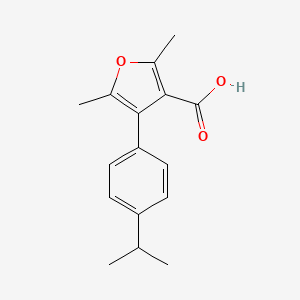

1.2. Chemical Structure:

The chemical structure, deduced from its IUPAC name, consists of a central furan ring. A carboxylic acid group is attached at the 3-position, methyl groups at the 2- and 5-positions, and a 4-isopropylphenyl group at the 4-position.

| Feature | Description |

| Core Scaffold | Furan-3-carboxylic acid[2][3] |

| Substituents | - Two methyl groups at C2 and C5- One 4-isopropylphenyl group at C4 |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol |

| Canonical SMILES | CC1=C(C(=O)O)C(=C(O1)C)C2=CC=C(C=C2)C(C)C |

Proposed Synthetic Strategy

As a novel chemical entity, a validated synthetic route for this compound has not been reported. However, a plausible and efficient synthesis can be designed based on established organometallic cross-coupling reactions and furan synthesis methodologies.[4][5] A retro-synthetic analysis suggests a convergent approach, as illustrated below.

Sources

An In-Depth Technical Guide to 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, a polysubstituted aromatic heterocyclic compound. Given the absence of extensive literature on this specific molecule, this document synthesizes information on its fundamental properties, proposes a viable synthetic route based on established chemical principles, outlines detailed characterization methodologies, and explores its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel furoic acid derivatives.

Introduction: The Furan Scaffold in Chemical and Pharmaceutical Sciences

The furan ring is a privileged scaffold in organic and medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The furoic acid moiety, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4] The specific compound of interest, this compound, combines the furan core with alkyl and aryl substituents, suggesting a potential for unique physicochemical and biological properties. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential exploration of this compound.

Molecular Properties of this compound

A thorough understanding of the molecular formula and weight is fundamental for any chemical synthesis and characterization effort.

Molecular Formula Determination

The chemical name "this compound" allows for a systematic determination of its molecular formula:

-

Furoic acid: This core structure is a furan ring with a carboxylic acid group (-COOH). The furan ring itself has the formula C4H4O. The carboxylic acid group adds one carbon, two oxygens, and one hydrogen, while replacing one hydrogen on the furan ring.

-

2,5-dimethyl: Two methyl groups (-CH3) are attached to the furan ring at positions 2 and 5, replacing two hydrogen atoms.

-

4-(4-Isopropylphenyl): An isopropylphenyl group is attached to the 4th position of the furan ring, replacing a hydrogen atom.

-

Phenyl group: C6H5

-

Isopropyl group: -CH(CH3)2, which has the formula C3H7.

-

The combined 4-isopropylphenyl group has the formula C9H11.

-

Summing these components, the molecular formula is C16H18O3 .

Molecular Weight Calculation

The molecular weight is calculated based on the atomic masses of the constituent elements:

-

Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol

-

Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

The calculated molecular weight is 258.31 g/mol .

| Property | Value |

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

Proposed Synthesis Pathway: The Paal-Knorr Furan Synthesis

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target molecule points to a substituted 1,4-diketone as the key precursor. The carboxylic acid functionality can be introduced from a corresponding ester, which is a common strategy in organic synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on the Paal-Knorr synthesis and may require optimization for this specific target molecule.

Step 1: Synthesis of the 1,4-Diketone Precursor

The key 1,4-diketone, 3-(4-isopropylphenyl)hexane-2,5-dione, can be synthesized via acylation of a suitable starting material.

Step 2: Paal-Knorr Cyclization and Esterification

The synthesized 1,4-diketone can then undergo an acid-catalyzed cyclization to form the furan ring. The reaction is typically carried out in the presence of a dehydrating agent.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of the 1,4-diketone (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the corresponding furan ester, can be purified by column chromatography on silica gel.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified furan ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the ester is completely consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Acidify the remaining aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Caption: Proposed three-step synthesis workflow.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isopropylphenyl group, the isopropyl methine and methyl protons, the two furan methyl groups, and the carboxylic acid proton. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the methyl and isopropyl groups.

Expected ¹H and ¹³C NMR Data (Based on similar structures):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 130 |

| Furan Ring C-H | Not Applicable | 110 - 150 |

| Isopropyl CH | 2.8 - 3.2 (septet) | 30 - 35 |

| Furan -CH₃ | 2.2 - 2.6 (s) | 10 - 15 |

| Isopropyl -CH₃ | 1.2 - 1.4 (d) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic/Furan) | 1500 - 1600 | Medium |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium |

| C-O (Furan/Acid) | 1000 - 1300 | Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (258.31).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the -OH group (M-17) and the -COOH group (M-45).[8] Fragmentation of the isopropyl group (loss of a methyl group, M-15) is also likely.

Potential Applications and Future Directions

Substituted furoic acids are valuable intermediates in several fields.

Medicinal Chemistry

The structural motifs present in this compound suggest potential for biological activity. The furan core is a known pharmacophore, and the lipophilic isopropylphenyl group could enhance membrane permeability and interaction with biological targets. Furan derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2][9] This compound could be a lead structure for the development of new drugs.

Materials Science

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics.[3] Furoic acids can be used as monomers in the synthesis of polyesters and polyamides with unique thermal and mechanical properties. The bulky isopropylphenyl substituent could influence the polymer's properties, potentially leading to materials with enhanced solubility or modified crystallinity.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a compound for which specific literature is scarce. By determining its molecular formula (C16H18O3) and molecular weight (258.31 g/mol ), and by proposing a viable synthetic route via the Paal-Knorr synthesis, this document lays the groundwork for its practical synthesis and investigation. The detailed characterization plan and exploration of potential applications in medicinal chemistry and materials science are intended to stimulate further research into this and related furoic acid derivatives. The methodologies and insights presented herein are designed to be a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

- Lopes, M., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(16), 2692.

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]

- Kranjc, K., & Požgan, F. (2014). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Acta Chimica Slovenica, 61(4), 817-823.

-

ResearchGate. (n.d.). Synthesis of dimethyl furan-2,5 dicarboxylate from furan. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

- Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179.

- Google Patents. (n.d.). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

- Varghese, B., et al. (2013). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 317-325.

- National Institutes of Health. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1761.

- National Institutes of Health. (2012). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Journal of Molecular Structure, 1028, 137-145.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.

- National Institutes of Health. (2017). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301-307.

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

jOeCHEM. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Applied Sciences, 12(19), 9579.

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- National Institutes of Health. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11, 31.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

RSC Publishing. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Preamble: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. The molecule at the heart of this guide, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid , represents a class of substituted furoic acids with potential pharmacological relevance. Its structure, combining a decorated aromatic system with a substituted furan core, presents a rich tapestry of spectroscopic signals. This guide is designed for researchers and drug development professionals, providing a predictive but deeply technical framework for analyzing its spectral data. We will proceed not by rote but by rationale, explaining the "why" behind the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our approach is to build a self-validating analytical model, where each piece of spectral data corroborates the others to construct an unshakeable structural assignment.

Molecular Architecture: A Predictive Overview

Before delving into the spectral data, it is crucial to dissect the molecule's constituent parts. The structure consists of a central 2,5-dimethylfuran ring, substituted at the 3-position with a carboxylic acid and at the 4-position with a 4-isopropylphenyl group. This specific arrangement dictates the electronic environment of each atom and, consequently, its spectral signature.

Caption: Logical breakdown of the target molecule into its primary structural components.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a novel compound, acquiring both ¹H and ¹³C NMR spectra, along with 2D correlation spectra (like COSY and HSQC), is standard practice.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is predicted to be run in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid may be broad or exchangeable with D₂O.

| Predicted Signal | Multiplicity | Integration | Approx. δ (ppm) | Assignment Rationale |

| ~12-13 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet, which will disappear upon D₂O exchange. |

| ~7.4 | Doublet | 2H | Ar-H (ortho to isopropyl) | These aromatic protons are adjacent to the isopropyl group. They will be split into a doublet by the protons meta to the isopropyl group. |

| ~7.2 | Doublet | 2H | Ar-H (meta to isopropyl) | These aromatic protons are adjacent to the furan ring. They will be split into a doublet by the protons ortho to the isopropyl group. The para-substitution pattern gives rise to a characteristic AA'BB' system, often appearing as two distinct doublets. |

| ~3.0 | Septet | 1H | CH (isopropyl) | This methine proton is split by the six equivalent methyl protons of the isopropyl group, resulting in a septet (n+1 rule). |

| ~2.5 | Singlet | 3H | C5-CH₃ | Methyl groups on a furan ring typically appear in this region. This methyl is expected to be a sharp singlet as there are no adjacent protons. |

| ~2.3 | Singlet | 3H | C2-CH₃ | Similar to the C5-methyl, this will be a singlet. Its chemical shift will be influenced by the adjacent carboxylic acid group. |

| ~1.25 | Doublet | 6H | CH₃ (isopropyl) | The six protons of the two methyl groups in the isopropyl moiety are equivalent and are split by the single methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal (Approx. δ ppm) | Carbon Type | Assignment Rationale |

| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the low-field end of the spectrum. |

| ~150-155 | C5 (Furan) | Furan ring carbons attached to oxygen are deshielded. This carbon is also substituted with a methyl group. |

| ~148-152 | C4' (Aromatic) | The aromatic carbon bearing the isopropyl group. |

| ~145-150 | C2 (Furan) | Similar to C5, this furan carbon is attached to oxygen and a methyl group. |

| ~128-132 | C1' (Aromatic) | The aromatic carbon attached to the furan ring. |

| ~126-128 | Ar-CH (meta to isopropyl) | Aromatic methine carbons. |

| ~124-126 | Ar-CH (ortho to isopropyl) | Aromatic methine carbons. |

| ~120-125 | C4 (Furan) | A furan carbon substituted with the phenyl ring. |

| ~115-120 | C3 (Furan) | A furan carbon substituted with the carboxylic acid. |

| ~34 | CH (isopropyl) | The aliphatic methine carbon of the isopropyl group. |

| ~24 | CH₃ (isopropyl) | The aliphatic methyl carbons of the isopropyl group. |

| ~14 | C5-CH₃ | The methyl carbon attached to the furan ring. |

| ~12 | C2-CH₃ | The methyl carbon attached to the furan ring, potentially shifted slightly by the nearby carboxylic acid. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR (Recommended): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks (e.g., within the isopropyl group and the aromatic ring). Run a ¹H-¹³C HSQC experiment to correlate directly attached protons and carbons, which is invaluable for unambiguous assignment.

-

D₂O Exchange: After initial spectra are acquired, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the identity of the carboxylic acid proton peak.

Caption: A streamlined workflow for the comprehensive NMR analysis of a novel compound.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~2960 | Medium-Strong | C-H Stretch | Aliphatic C-H (isopropyl, methyls) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic and Furan Ring C=C |

| ~1420 | Medium | O-H Bend | Carboxylic Acid O-H in-plane bend |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid C-O |

| ~830 | Strong | C-H Bend | para-disubstituted Aromatic Ring C-H out-of-plane bend |

Causality in IR: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, which typically form dimers in the solid state. The strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is one of the most reliable and intense absorptions in the spectrum and serves as a primary indicator of the carboxylic acid functionality.[2]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal after analysis.

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.

Predicted Mass Spectral Data

-

Molecular Formula: C₁₆H₁₈O₃

-

Exact Mass: 258.1256 g/mol

-

Methodology: Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis would likely be performed in negative ion mode to observe the deprotonated molecule [M-H]⁻, or in positive ion mode to see the protonated molecule [M+H]⁺.

Expected Ions:

-

[M-H]⁻: m/z 257.1183

-

[M+H]⁺: m/z 259.1329

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's construction.

-

Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids is the loss of 44 Da from the molecular ion, especially under certain ionization conditions.

-

Loss of Isopropyl Group: Cleavage of the isopropyl group (a loss of 43 Da) from the phenyl ring is a likely fragmentation pathway.

-

Benzylic Cleavage: Cleavage at the bond between the furan and phenyl rings can also occur.

Caption: Key predicted fragmentation patterns for this compound in ESI-MS.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes. The high resolution will allow for the determination of the elemental composition from the measured m/z value, which should match the theoretical value for C₁₆H₁₇O₃⁻ (for [M-H]⁻) or C₁₆H₁₉O₃⁺ (for [M+H]⁺) to within a few parts per million (ppm).

Conclusion: A Unified Model of Structural Identity

The true power of this multi-faceted spectroscopic approach lies in the convergence of data. The molecular formula from HRMS must align with the count of carbons and hydrogens observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR (carboxylic acid, aromatic ring) must be consistent with the chemical shifts and structural fragments seen in NMR and MS. By following the protocols and predictive models outlined in this guide, a researcher can confidently and rigorously establish the chemical identity of this compound, paving the way for its further investigation in the drug discovery pipeline.

References

-

Ceballos-Torres, J., et al. (2012). Synthesis, characterization and in vitro biological studies of titanocene (IV) derivatives containing different carboxylato ligands. Journal of Organometallic Chemistry, 716, 201-207. Available at: [Link][3]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-3-furoic acid. PubChem Compound Database. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem Compound Database. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem Compound Database. Retrieved from [Link][7]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Royal Society of Chemistry. (2012). Supporting Information for Green Chemistry. Retrieved from [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Zhang, Y., et al. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 17(5), 5199-5210. Available at: [Link][2]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl-3-furoic acid 98 636-44-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-Dimethyl-3-furoic acid | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Analysis and Technical Guide to the NMR Spectroscopy of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Abstract: This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the expected spectral data. By dissecting the molecule into its constituent functional groups—a substituted furan ring, a para-substituted isopropylphenyl moiety, and a carboxylic acid—we assign probable chemical shifts, multiplicities, and coupling constants. This guide also outlines a robust, field-proven methodology for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results. The integration of theoretical predictions with practical experimental protocols serves as a comprehensive resource for the structural verification and characterization of this and structurally related molecules.

Part 1: Molecular Structure and Symmetry Analysis

The foundational step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton and carbon environments. Symmetrical elements can reduce the number of distinct signals. In this compound, there is a lack of high-level symmetry, suggesting that most chemically distinct atoms will be magnetically inequivalent.

The structure is composed of three key fragments:

-

A fully substituted furan ring: With methyl groups at positions 2 and 5, a carboxylic acid at position 3, and the isopropylphenyl group at position 4.

-

A 4-isopropylphenyl group: A para-substituted benzene ring, which imparts a characteristic AA'BB' splitting pattern to the aromatic protons.

-

An isopropyl group: Characterized by a methine (CH) proton and two equivalent methyl (CH₃) groups.

-

A furoic acid group: The carboxylic acid proton is highly deshielded and often exchanges with deuterated solvents.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Numbered structure of this compound.

Part 2: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show eight distinct signals. The choice of solvent is critical; a solvent like CDCl₃ will allow observation of the carboxylic acid proton, whereas solvents like D₂O or CD₃OD would lead to its exchange and disappearance from the spectrum.[1]

Causality of Chemical Shifts:

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substitution on the phenyl ring creates a symmetrical electronic environment, resulting in two sets of chemically equivalent protons. These will appear as two doublets due to ortho-coupling (typically J = 7–9 Hz). The protons ortho to the isopropyl group (H-3', H-5') will be slightly more shielded than those ortho to the furan ring (H-2', H-6').

-

Isopropyl Group (CH and CH₃): The methine proton (CH) is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons are equivalent and are split by the single methine proton, producing a doublet.

-

Furan Methyl Protons (2-CH₃ and 5-CH₃): These methyl groups are attached to the electron-rich furan ring and are expected to be singlets.[2][3] Their chemical shifts will differ slightly due to the different neighboring substituents (carboxylic acid vs. isopropylphenyl).

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[4] It typically appears as a broad singlet far downfield and its position can be concentration-dependent.[1][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) |

|---|---|---|---|---|

| H-11 (COOH) | 10.0 - 12.0 | broad singlet | 1H | - |

| H-2', H-6' | ~7.40 | doublet | 2H | ~8.5 |

| H-3', H-5' | ~7.25 | doublet | 2H | ~8.5 |

| H-12 (CH) | ~2.95 | septet | 1H | ~7.0 |

| H-6 (2-CH₃) | ~2.50 | singlet | 3H | - |

| H-7 (5-CH₃) | ~2.30 | singlet | 3H | - |

| H-13, H-14 (CH₃)₂ | ~1.25 | doublet | 6H | ~7.0 |

Part 3: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms. Due to the lack of symmetry, 15 distinct signals are predicted. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable to distinguish between CH, CH₂, and CH₃ groups from quaternary carbons.

Causality of Chemical Shifts:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 165-185 ppm range for carboxylic acids.[1][5]

-

Aromatic and Furan Carbons: These sp²-hybridized carbons appear in the intermediate region of the spectrum (110-160 ppm).[5] The carbons of the furan ring are influenced by the electronegative oxygen atom.[6] Quaternary carbons (C-2, C-3, C-4, C-5, C-1', C-4') will typically have weaker signals than protonated carbons.

-

Aliphatic Carbons: The carbons of the isopropyl group and the methyl groups on the furan ring are sp³-hybridized and will appear in the upfield region of the spectrum.[5][7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | DEPT-135 Phase |

|---|---|---|

| C-10 (COOH) | ~172 | - |

| C-4' (ipso-isopropyl) | ~149 | - |

| C-2, C-5 (furan) | ~145-155 | - |

| C-1' (ipso-furan) | ~130 | - |

| C-2', C-6' | ~129 | + (CH) |

| C-3', C-5' | ~127 | + (CH) |

| C-3, C-4 (furan) | ~115-125 | - |

| C-12 (CH) | ~34 | + (CH) |

| C-13, C-14 (CH₃)₂ | ~24 | + (CH₃) |

| C-6 (2-CH₃) | ~14 | + (CH₃) |

| C-7 (5-CH₃) | ~12 | + (CH₃) |

Part 4: Recommended Experimental Protocol

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow represents a self-validating system for the structural elucidation of the target compound.

Methodology:

-

Sample Preparation:

-

Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like LC-MS or TLC to avoid confounding signals.

-

Massing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) with 0.03% TMS is recommended as a starting point due to its excellent dissolving power for many organic compounds and the presence of an internal standard.[9][10] Use a volume of 0.6-0.7 mL.[11]

-

Dissolution: Transfer the solid to a clean, dry, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[12] Add the deuterated solvent, cap the tube, and vortex or sonicate gently until the solid is completely dissolved. Ensure no particulate matter remains.

-

-

NMR Instrument Setup & Calibration:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

Locking: Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the ¹H signals and analyze multiplicities and coupling constants.

-

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (1 Answer) | Transtutors [transtutors.com]

- 8. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The novel compound, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, incorporates several key pharmacophoric features that suggest a strong potential for therapeutic efficacy, particularly in the realm of inflammation and pain management. The presence of the furoic acid moiety is reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs), while the isopropylphenyl group is a common feature in various biologically active molecules. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate and characterize the biological activity of this promising compound.

Our investigation will be guided by the central hypothesis that This compound possesses significant anti-inflammatory and analgesic properties, potentially mediated through the inhibition of key inflammatory pathways such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.

Part 1: Foundational In Vitro Evaluation of Anti-Inflammatory and Cytotoxic Activity

The initial phase of our investigation focuses on cell-free and cell-based assays to determine the compound's intrinsic anti-inflammatory activity and its potential for cytotoxicity. A logical and stepwise approach is crucial to build a solid foundation for further in vivo studies.

Experimental Workflow: In Vitro Screening

Caption: A streamlined workflow for the initial in vitro evaluation of the test compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] It is also prudent to assess the compound's effect on the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.

-

Reagent Preparation: Prepare COX assay buffer, COX probe, and COX cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[4][5] Prepare a stock solution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add assay buffer, diluted cofactor, and the test compound at various concentrations.

-

Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the respective wells. Include wells with known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls and wells with no inhibitor as a negative control.

-

Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

| Parameter | Description |

| Test Compound Conc. | Range of concentrations (e.g., 0.1 µM to 100 µM) |

| COX-1 IC50 | Concentration for 50% inhibition of COX-1 |

| COX-2 IC50 | Concentration for 50% inhibition of COX-2 |

| Selectivity Index | Ratio of COX-1 IC50 to COX-2 IC50 |

Cellular Anti-Inflammatory Assays in Macrophages

To assess the compound's activity in a more biologically relevant context, we will use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[6]

-

Cytotoxicity Assessment (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

| Parameter | Description |

| Test Compound Conc. | Range of concentrations (e.g., 1 µM to 100 µM) |

| NO Production IC50 | Concentration for 50% inhibition of NO production |

| TNF-α Release IC50 | Concentration for 50% inhibition of TNF-α release |

| IL-6 Release IC50 | Concentration for 50% inhibition of IL-6 release |

| CC50 (MTT Assay) | Concentration for 50% reduction in cell viability |

Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] Investigating the effect of our test compound on this pathway is a critical step in elucidating its mechanism of action.

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition for the test compound.

Part 2: In Vivo Validation of Anti-Inflammatory and Analgesic Efficacy

Promising in vitro data warrants progression to in vivo models to assess the compound's efficacy and safety in a whole-organism context. Rodent models are well-established and widely used for this purpose.[9][10]

Experimental Workflow: In Vivo Studies

Caption: A logical progression of in vivo models to evaluate the anti-inflammatory and analgesic effects of the test compound.

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating acute inflammation.[9][11]

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses. Administer the treatments orally.

-

Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

| Time Point (hours) | Vehicle Control (Paw Volume Increase in mL) | Positive Control (Inhibition %) | Test Compound (Dose 1) (Inhibition %) | Test Compound (Dose 2) (Inhibition %) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 |

Analgesic Models: Acetic Acid-Induced Writhing and Hot Plate Test

These models help to differentiate between peripheral and central analgesic effects.[9][11]

-

Animal Acclimatization and Dosing: Acclimate male Swiss albino mice and administer the vehicle, positive control (e.g., aspirin), or test compound orally.

-

Induction of Writhing: One hour after treatment, inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

-

Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control.

-

Animal Acclimatization and Dosing: Use male Swiss albino mice and administer treatments as described above.

-

Baseline Measurement: Before treatment, place each mouse on a hot plate maintained at 55 ± 0.5°C and record the reaction time (licking of paws or jumping).

-

Post-Treatment Measurement: At 30, 60, and 90 minutes after treatment, repeat the hot plate test and record the reaction times. A cut-off time is set to prevent tissue damage.

-

Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group compared to their baseline values.

| Analgesic Model | Vehicle Control | Positive Control (% Protection/Increase in Latency) | Test Compound (Dose 1) (% Protection/Increase in Latency) | Test Compound (Dose 2) (% Protection/Increase in Latency) |

| Acetic Acid Writhing | Number of writhes | |||

| Hot Plate Test | Reaction time (sec) |

Conclusion and Future Directions

This technical guide outlines a rigorous and comprehensive strategy for the preclinical evaluation of this compound. The proposed experiments will provide critical data on its anti-inflammatory and analgesic potential, as well as insights into its mechanism of action. Positive outcomes from these studies would strongly support further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately pave the way for potential clinical investigation. The modular nature of this guide allows for adaptation and expansion based on the emerging data, ensuring a scientifically sound and efficient drug discovery process.

References

-

PubChem. (n.d.). 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Vivo Models for Inflammatory Arthritis. PubMed. Retrieved from [Link]

-

PeerJ. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

-

National Institutes of Health. (n.d.). NF-κB signaling in inflammation. PubMed. Retrieved from [Link]

-

Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

-

Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Retrieved from [Link]

-

Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

-

ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

-

Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

-

GeneOnline News. (2026). Researchers Analyze Hypericum perforatum Extract Using LC-MS/MS and In Vitro Assays to Explore Antioxidant and Anti-inflammatory Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Furoic acid | C5H4O3 | CID 10268. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 10. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 11. criver.com [criver.com]

An In-Depth Technical Guide to the Mechanistic Hypotheses of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Abstract: 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, hereafter designated as Compound-X, is a novel chemical entity with an uncharacterized biological profile. The absence of empirical data necessitates a foundational analysis based on established structure-activity relationships (SAR) to forecast its pharmacological potential. This guide deconstructs the key structural motifs of Compound-X—the furoic acid core, dimethylfuran substitutions, and the terminal isopropylphenyl group—to derive three primary, testable hypotheses for its mechanism of action. We propose that Compound-X may function as (I) a selective Cyclooxygenase-2 (COX-2) inhibitor, (II) a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, or (III) an inhibitor of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) enzymes. For each hypothesis, this document provides the scientific rationale, a detailed experimental workflow for validation, step-by-step protocols for key assays, and criteria for data interpretation. This framework serves as a strategic roadmap for initiating the preclinical investigation of Compound-X.

Introduction and Structural Analysis

The therapeutic potential of any new chemical entity is encoded in its structure. Compound-X is a substituted furoic acid, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The specific arrangement of its functional groups provides a logical starting point for predicting its molecular targets.

1.1 Chemical Identity of Compound-X

-

Core Scaffold: Furan-3-carboxylic acid. The furan ring is a five-membered aromatic heterocycle present in numerous pharmaceuticals[1][2]. The carboxylic acid moiety is a critical functional group, often acting as a hydrogen bond donor/acceptor or an anionic center that anchors the molecule to a receptor's active site.

-

Substituents:

-

2,5-dimethyl: Methyl groups at these positions increase the lipophilicity of the furan core and provide steric bulk, which can enhance binding selectivity and metabolic stability.

-

4-(4-Isopropylphenyl): This large, lipophilic group is expected to be a primary determinant of target specificity. It is designed to fit into hydrophobic pockets within target proteins. Such diaryl heterocyclic structures are common in selective COX-2 inhibitors[3][4].

-

Hypothesis I: Cyclooxygenase-2 (COX-2) Pathway Inhibition

2.1 Mechanistic Rationale

The overall architecture of Compound-X bears a striking resemblance to the diarylheterocycle class of selective COX-2 inhibitors (e.g., Celecoxib, Etoricoxib). These drugs typically feature a central heterocyclic ring (furan, in this case) flanked by two aryl groups. In Compound-X, the dimethyl-furan acts as the central ring, and the isopropylphenyl group could occupy the hydrophobic side pocket of the COX-2 active site, a feature that distinguishes it from the narrower COX-1 active site and is crucial for selectivity[5]. The carboxylic acid can mimic the interaction of arachidonic acid's carboxylate group with key residues (like Arg120) in the COX active site. Targeting COX-2 is an effective strategy for anti-inflammatory and cancer prevention therapies[3].

2.2 Proposed Experimental Validation Workflow

A tiered approach is recommended to efficiently test this hypothesis, starting with broad screening and progressing to more specific cellular assays.

Caption: Workflow for validating COX-2 inhibition hypothesis.

2.3 Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a commercially available colorimetric assay system, a reliable method for primary screening.

-

Preparation of Reagents: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (co-substrate/colorimetric probe) in the provided assay buffers as per the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

-

Compound Dilution: Prepare a 10 mM stock solution of Compound-X in DMSO. Serially dilute in assay buffer to create a concentration range from 100 µM to 1 nM. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution or control to respective wells. Add 10 µL of heme to all wells.

-

Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10 minutes at 25°C with gentle shaking.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Color Development: Immediately add 20 µL of the TMPD solution. The peroxidase activity of COX will oxidize TMPD, producing a color change.

-

Data Acquisition: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

-

Calculation: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle (DMSO) control and plot against compound concentration to calculate the IC₅₀ value.

2.4 Data Interpretation and Expected Outcomes

The primary outcome will be the half-maximal inhibitory concentration (IC₅₀) for both COX isoforms.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| Compound-X | >100 (Expected) | 0.1 - 5 (Hypothesized) | >20 - 1000 |

| Indomethacin (Control) | ~0.1 | ~1 | ~0.1 |

| Celecoxib (Control) | ~15 | ~0.05 | ~300 |

A high Selectivity Index (SI > 10) would strongly support the hypothesis that Compound-X is a selective COX-2 inhibitor.

Hypothesis II: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

3.1 Mechanistic Rationale

PPARs are nuclear receptors that regulate lipid and glucose metabolism[6]. Agonists for PPARs, particularly PPARγ, often possess three key structural features: an acidic head group, a central linker, and a hydrophobic tail[7]. Compound-X fits this pharmacophore model perfectly:

-

Acidic Head: The furoic acid moiety.

-

Linker: The dimethylfuran ring.

-

Hydrophobic Tail: The bulky isopropylphenyl group.

This structure is analogous to fibrate drugs (PPARα agonists) and thiazolidinediones (PPARγ agonists)[8][9]. The large isopropylphenyl tail could effectively occupy the spacious, Y-shaped ligand-binding domain of PPARγ[10]. Activation of PPARγ is a key mechanism for insulin-sensitizing drugs used in type 2 diabetes[6].

3.2 Proposed Signaling Pathway

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR agonist - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" derivatives and analogs

An In-Depth Technical Guide to the Synthesis, Analysis, and Prospective Biological Evaluation of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel compound this compound and its structural analogs. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a prospective analysis, drawing upon established synthetic methodologies for substituted furans and the well-documented biological activities of structurally related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical entities within the furan class of compounds. We will delve into detailed synthetic protocols, analytical techniques for characterization, and propose workflows for biological screening based on promising activities observed in analogous structures, such as phosphodiesterase type 4 (PDE4) inhibition.

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a privileged scaffold in medicinal chemistry.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Their structural versatility and ability to interact with various biological targets have led to their incorporation into numerous approved drugs. The introduction of diverse substituents onto the furan core allows for the fine-tuning of their pharmacological profiles, making them an attractive starting point for the design of novel therapeutic agents. This guide focuses on a novel, unexplored derivative, this compound, and its potential as a lead compound for drug discovery.

Synthesis of the 4-Aryl-2,5-dimethyl-3-furoic Acid Core

The synthesis of the target compound, this compound, can be approached through established methods for the construction of polysubstituted furans. A plausible and efficient synthetic strategy is a modification of the Paal-Knorr furan synthesis, which involves the condensation of a 1,4-dicarbonyl compound.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a 1,4-dicarbonyl precursor, which in turn can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-isopropylphenyl)acetate

-

To a solution of 4-isopropylphenylacetic acid (1.0 eq) in ethanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl 2-(4-isopropylphenyl)-3-oxosuccinate

-

To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl 2-(4-isopropylphenyl)acetate (1.0 eq) dropwise at room temperature.

-

After stirring for 30 minutes, add diethyl oxalate (1.2 eq) dropwise.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product for the next step.

Step 3: Synthesis of Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoate

-

The crude diethyl 2-(4-isopropylphenyl)-3-oxosuccinate is subjected to a Paal-Knorr furan synthesis. One common method involves reaction with 2,3-butanedione in the presence of a dehydrating agent like phosphorus pentoxide or a strong acid catalyst.[2]

-

Alternatively, a more modern approach could involve a multi-component reaction.

Step 4: Hydrolysis to this compound

-

To a solution of the ethyl ester from the previous step in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify with 1M hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Prospective Biological Activities and Mechanism of Action

While no direct biological data exists for this compound, the structural motif of a phenyl-substituted furan carboxylic acid is present in compounds with known pharmacological activities.

Potential as a Phosphodiesterase Type 4 (PDE4) Inhibitor